

# Ethylhydrazine oxalate CAS number 6629-60-3

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## Compound of Interest

Compound Name: Ethylhydrazine oxalate

Cat. No.: B1584216

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An In-Depth Technical Guide to **Ethylhydrazine Oxalate** (CAS 6629-60-3)

## Executive Summary

**Ethylhydrazine oxalate** (CAS: 6629-60-3) is the oxalate salt of ethylhydrazine, a reactive chemical intermediate. The conversion of the volatile and hazardous liquid ethylhydrazine into a stable, crystalline oxalate salt significantly improves its handling, storage, and utility in synthetic chemistry. This guide provides a comprehensive technical overview of its core properties, a detailed synthesis protocol, methods for analytical characterization, its primary applications as a chemical building block, and critical safety protocols. The information is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and practical understanding for professionals in research and development.

## Core Properties and Characteristics

**Ethylhydrazine oxalate** is valued in organic synthesis for its role as a stable source of the ethylhydrazine moiety. Its solid form circumvents the challenges associated with handling the free base, ethylhydrazine, which is a volatile and highly reactive liquid.

## Physicochemical Data

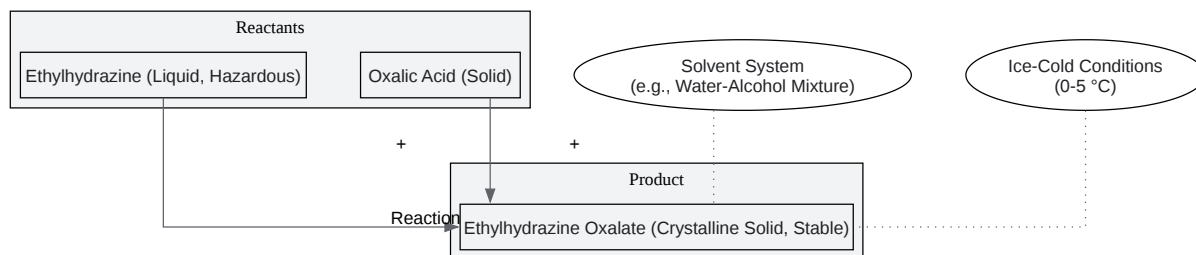
The fundamental properties of **Ethylhydrazine oxalate** are summarized below, providing a quick reference for experimental planning.

Property	Value	Source(s)
CAS Number	6629-60-3	[1][2]
Molecular Formula	C <sub>2</sub> H <sub>8</sub> N <sub>2</sub> · C <sub>2</sub> H <sub>2</sub> O <sub>4</sub>	[1][3]
Molecular Weight	150.13 g/mol	[1][4]
Appearance	Crystalline Solid	[5]
Melting Point	170-173 °C (with decomposition)	[1][2][6]
Purity (Typical)	≥96.0% (Titration)	[1]
Common Impurities	~2% hydrazine	[1]
Storage Conditions	Store in a cool, dry, well-ventilated, and dark place. Light sensitive.	[7][8]

## Synthesis and Purification

The synthesis of **ethylhydrazine oxalate** is a straightforward acid-base reaction. The primary rationale for this preparation is to "tame" the hazardous free base, ethylhydrazine, by converting it into a manageable solid salt. The oxalate salt form offers superior stability and ease of handling for weighing and dispensing in subsequent reactions.

## Synthesis Pathway Diagram



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Caption: Synthesis of **Ethylhydrazine Oxalate** from its free base.

## Detailed Synthesis Protocol

This protocol describes a common method for preparing **ethylhydrazine oxalate**. The choice of an alcohol/water solvent system facilitates the dissolution of reactants while allowing for effective precipitation of the final salt product upon cooling.

Objective: To synthesize and isolate crystalline **ethylhydrazine oxalate** from ethylhydrazine free base.

Materials:

- Ethylhydrazine
- Oxalic acid dihydrate
- Ethanol
- Deionized water
- Ice bath

- Magnetic stirrer and stir bar
- Reaction flask and condenser
- Büchner funnel and filter paper

#### Procedure:

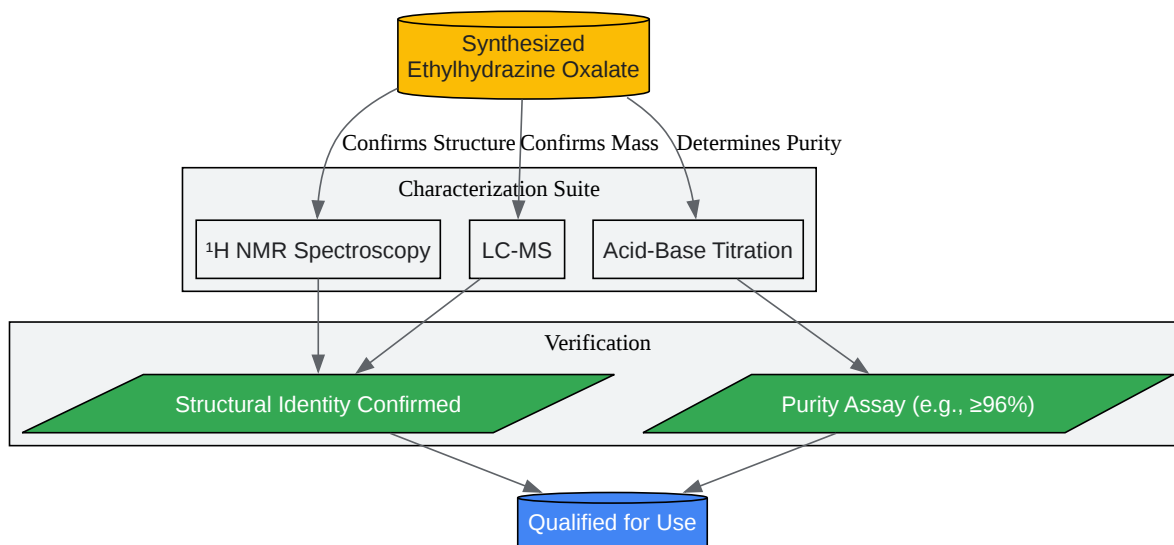
- **Reactant Preparation:** In a reaction flask, prepare a solution of oxalic acid dihydrate in a minimal amount of a water-alcohol mixture (e.g., 1:1 v/v). **Causality:** Dissolving the oxalic acid first ensures it is fully available for the neutralization reaction.
- **Cooling:** Place the reaction flask in an ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C. **Causality:** The reaction is exothermic. Maintaining ice-cold conditions controls the reaction rate, minimizes side reactions, and favors the crystallization of the product by reducing its solubility.<sup>[5]</sup>
- **Addition of Ethylhydrazine:** Slowly add a stoichiometric equivalent of ethylhydrazine to the cooled oxalic acid solution dropwise using an addition funnel. Monitor the temperature to ensure it does not rise significantly.
- **Reaction and Crystallization:** After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. A white crystalline precipitate of **ethylhydrazine oxalate** will form. **Causality:** The extended stirring time ensures the reaction goes to completion and allows for the growth of well-defined crystals.<sup>[5]</sup>
- **Isolation:** Isolate the product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.<sup>[5]</sup>
- **Drying:** Dry the crystalline product under a vacuum at room temperature to a constant weight.

## Analytical Characterization

Confirming the identity and purity of the synthesized **ethylhydrazine oxalate** is a critical step. A multi-technique approach ensures the material meets the standards required for subsequent

use in drug development or complex organic synthesis.

## Analytical Workflow Diagram



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Caption: Standard workflow for analytical characterization.

## Expected Analytical Data

While specific spectra should be run for each batch, the following provides a guide to the expected results from key analytical techniques.

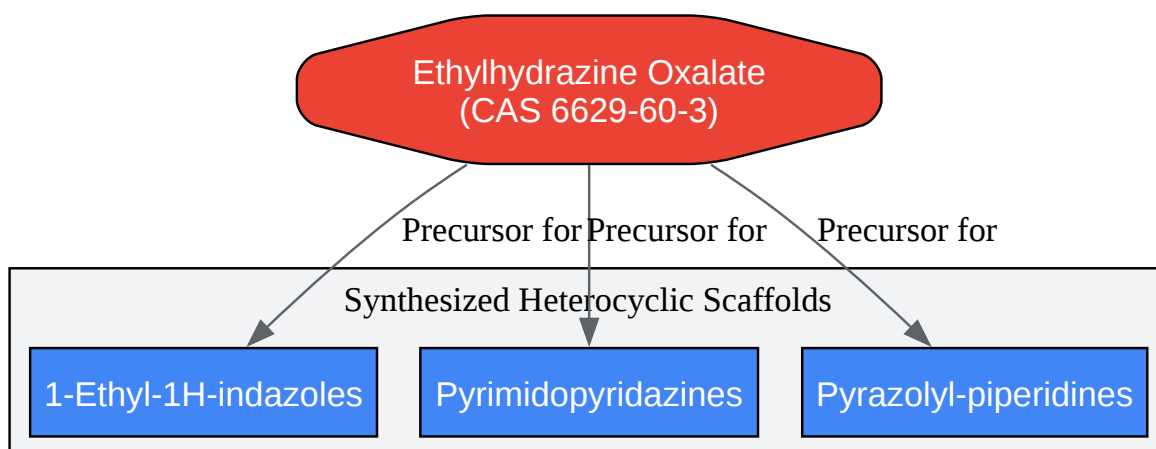
Analytical Technique	Expected Result / Observation
<sup>1</sup> H NMR	In a suitable solvent like D <sub>2</sub> O, one would expect to see signals corresponding to the ethyl group: a triplet for the -CH <sub>3</sub> protons and a quartet for the -CH <sub>2</sub> - protons. The N-H protons will be exchangeable and may appear as broad signals or be absent after a D <sub>2</sub> O shake. The absence of signals from the oxalic acid is expected due to its symmetry and lack of protons.
LC-MS	The mass spectrum should show a peak corresponding to the protonated ethylhydrazine molecule [C <sub>2</sub> H <sub>8</sub> N <sub>2</sub> + H] <sup>+</sup> at m/z ≈ 61.08. The oxalate ion would be observed in negative ion mode.
Titration	An acid-base titration can be used to determine the purity of the salt, which is typically found to be ≥96.0%. <a href="#">[1]</a>
FT-IR	The infrared spectrum will show characteristic stretches for N-H bonds (typically broad in the 3100-3300 cm <sup>-1</sup> region), C-H bonds (around 2800-3000 cm <sup>-1</sup> ), and strong, broad absorptions characteristic of the carboxylate (C=O and C-O) groups of the oxalate anion.

## Applications in Research and Development

**Ethylhydrazine oxalate** is not an active pharmaceutical ingredient itself but serves as a crucial and versatile precursor in the synthesis of complex heterocyclic structures. Its utility lies in providing the N-ethyl-N-amino functionality required for constructing various ring systems.

## Role as a Synthetic Building Block

The primary application of **ethylhydrazine oxalate** is as a stable reagent for introducing an ethylhydrazine group in the synthesis of nitrogen-containing heterocycles.[\[5\]](#) These structures are of significant interest in medicinal chemistry due to their diverse biological activities.[\[1\]\[6\]](#)



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## Sources

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